Denufosol tetrasodium
Overview
Description
Molecular Structure Analysis
Denufosol tetrasodium has a molecular formula of C18H27N5O21P4 and a molar mass of 773.323 g·mol −1 . It consists of two nucleosides, deoxycytidine and uridine, linked on their sugars by four units of phosphoric acid .Chemical Reactions Analysis
Denufosol tetrasodium is an agonist at the P2Y2 subtype of purinergic receptors which via its associated G protein leads to activation of alternative chloride channel .Physical And Chemical Properties Analysis
Denufosol tetrasodium has a molecular formula of C18H27N5O21P4 and a molar mass of 773.323 g·mol −1 . It is used in form of its tetra sodium salt .Scientific Research Applications
1. Cystic Fibrosis Treatment
Denufosol tetrasodium is primarily investigated for its potential in treating cystic fibrosis (CF). It acts as a selective P2Y2 agonist, enhancing mucosal hydration and mucus clearance. This is achieved by activating Cl(-) secretion and inhibiting epithelial Na(+) transport through a mechanism independent of the cystic fibrosis transmembrane conductance regulator (CFTR) in the lung. Clinical studies have shown that denufosol can be safe and effective for patients with mild cystic fibrosis, demonstrating improvements in lung function parameters such as FEV1 and FVC (Deterding et al., 2007).
2. Airway Surface Liquid Rehydration
Denufosol has been studied for its ability to rehydrate the airway surface liquid, which is crucial for patients with CF. By stimulating Cl− transport, inhibiting Na+ absorption, and increasing ciliary beat frequency in the airway epithelium, denufosol helps correct the ion transport defect characteristic of CF. This mechanism of action is independent of CFTR genotype, making it a potentially versatile treatment option for CF patients (Pettit & Johnson, 2011).
3. Early Intervention in CF Lung Disease
Research suggests that denufosol could be an effective early intervention therapy for CF lung disease. It has been shown to improve FEV1 in patients with minimal pharmacotherapy in clinical trials, indicating its potential as a first-line therapy in early-stage CF. The ability of denufosol to target small airways and its minimal systemic exposure make it a promising option for early treatment (Accurso et al., 2010).
4. Mucoactive Agent in CF
Denufosol falls under the category of mucoactive agents, specifically as an ion-transport modifier. It promotes ion and water transport across the epithelium of the airway, facilitating mucus clearance. This property is particularly useful in managingCF, as it addresses the thick and sticky mucus characteristic of the disease. The efficacy of denufosol in enhancing mucociliary clearance in CF patients has been a subject of significant research interest (Bye & Elkins, 2007).
5. Alternative Chloride Channel Activation
Denufosol's mechanism of action involves activating an alternative chloride channel in the lungs, bypassing the defective CFTR chloride channel found in CF patients. This unique mechanism makes it a potential therapeutic option for CF patients regardless of their specific CFTR mutation. Its effectiveness in improving pulmonary function in CF patients has been demonstrated in various clinical trials (Kellerman et al., 2008).
6. Non-CFTR Dependent Therapeutic Potential
Given its non-CFTR dependent action, denufosol offers a therapeutic advantage for a broader range of CF patients. This is particularly significant as CFTR mutations vary widely among patients, and treatments that do not rely on the functionality of the CFTR protein can be more universally applicable (Gendaszewska-Darmach & Kucharska, 2011).
7. Efficacy in Mildly Impaired Lung Function
Clinical studies have shown that denufosol is effective in patients with cystic fibrosis who have normal to mildly impaired lung function. This indicates its potential as an early intervention in the course of CF, possibly delaying or preventing progressive lung damage (Accurso et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tetrasodium;[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O21P4.4Na/c19-11-1-3-22(17(28)20-11)13-5-8(24)9(40-13)6-38-45(30,31)42-47(34,35)44-48(36,37)43-46(32,33)39-7-10-14(26)15(27)16(41-10)23-4-2-12(25)21-18(23)29;;;;/h1-4,8-10,13-16,24,26-27H,5-7H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H2,19,20,28)(H,21,25,29);;;;/q;4*+1/p-4/t8-,9+,10+,13+,14+,15+,16+;;;;/m0..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASYJVRFGUDDEW-WMUGRWSXSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5Na4O21P4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Denufosol tetrasodium | |
CAS RN |
318250-11-2 | |
Record name | Denufosol tetrasodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0318250112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | P1-[2â??-DEOXYCYTIDINE-5â??]-P4-[URIDINE-5â??] TETRAPHOSPHATE TETRASODIUM SALT | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DENUFOSOL TETRASODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82M942WZ4A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.